N-(2-(5-acetylthiophen-2-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives can undergo a variety of chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions, and the boron moiety can be converted into a broad range of functional groups .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Polymer Chemistry Applications
Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), synthesized using a process involving N,N-bis(2-mercaptoethyl)-4-methylbenzenesulfonamide, demonstrates high solubility in common organic solvents and can be deprotected to yield poly(ethylene imine-alt-ethylene sulfide). Both forms are hydrophobic and exhibit thermal decomposition at specific temperatures, indicating potential applications in material science and polymer chemistry (Hori, Pei, Kumagai, & Sasanuma, 2011).
Catalysis and Synthesis
The compound has been used in the synthesis of complex molecules and in catalysis. For example, a mixture of CuCN and N-benzylbenzenesulfonamide facilitates the 1,4-addition of dialkylzincs or diarylzincs to α,β-unsaturated ketones, resulting in β-substituted ketones. This showcases its utility in organic synthesis and catalytic processes (Kitamura, Miki, Nakano, & Noyori, 2000).
Solvatochromic Studies
In solvatochromic studies, N-methylbenzenesulfonamide mixtures with various solvents exhibited positive deviations from ideal behavior, indicating unique intermolecular interactions. This suggests potential applications in understanding solvent effects and molecular interactions (Pirilä-Honkanen, 1996).
Optical Properties
N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, which include 4-methylbenzenesulfonamides, have been used to produce compounds with significant fluorescence quantum yields. These compounds have potential applications as invisible ink dyes and in fields requiring materials with specific optical properties (Bogza et al., 2018).
Molecular Structure and Computational Studies
A study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, derived from similar sulfonamide compounds, involved structural characterization and computational analysis. This provides insights into the structure-activity relationship of such compounds and their potential applications in drug design and molecular modeling (Murthy et al., 2018).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-10-13(16)4-3-5-15(10)22(19,20)17-9-8-12-6-7-14(21-12)11(2)18/h3-7,17H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXROUQEFRJOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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